molecular formula C6H12O3 B083209 Ethyl 3-methoxypropionate CAS No. 10606-42-5

Ethyl 3-methoxypropionate

Cat. No. B083209
CAS RN: 10606-42-5
M. Wt: 132.16 g/mol
InChI Key: IJUHLFUALMUWOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-methoxypropionate and related compounds involves catalytic processes and reactions with other chemical entities. For example, the catalytic synthesis process of methyl 3-methoxypropionate from methanol and methyl acrylate using sodium hydroxide as a catalyst demonstrates the chemical's potential for efficient production under optimized conditions, achieving yields of over 97% with high purity (Zhang Ji-bo, 2011).

Molecular Structure Analysis

The molecular structure of Ethyl 3-methoxypropionate and its derivatives plays a crucial role in its reactivity and physical properties. Studies such as the investigation into polarized electronic structures and hydrogen-bonded supramolecular assembly in derivatives of Ethyl 3-methoxypropionate reveal the importance of intramolecular interactions and molecular geometry in determining the compound's chemical behavior (A. Yépes et al., 2012).

Chemical Reactions and Properties

Ethyl 3-methoxypropionate participates in a variety of chemical reactions, demonstrating its versatility as a reagent. For instance, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones showcases its utility in organic synthesis (M. Y. Shandala et al., 1984).

Physical Properties Analysis

The physical properties of Ethyl 3-methoxypropionate, such as density and viscosity, are essential for its application in various chemical processes. Research on the density and viscosity of binary mixtures of Ethyl 3-ethoxypropionate provides valuable data for understanding how the compound behaves in solutions, affecting its use in synthesis and manufacturing processes (Jui-Tang Chen & Wonghil Chang, 2005).

Chemical Properties Analysis

The chemical properties of Ethyl 3-methoxypropionate, including reactivity and stability, are influenced by its molecular structure and environmental conditions. Studies on its reactivity with various chemical groups and conditions can lead to the development of novel synthetic pathways and materials (H. Pham et al., 2020).

Scientific Research Applications

  • Ethyl 3-methoxypropionate is used in the catalyzed polymerization of lactones, contributing to the selective cleavage of acyl-oxygen bonds (Noltes et al., 1970).

  • It serves as a precursor for various important compounds, including methyl acrylate and acrylamide, in biochemical processes (Vidra & Németh, 2017).

  • Ethyl 3-methoxypropionate is involved in lipase-catalyzed reactions, enhancing reaction rates in specific aminolysis processes (Cammenberg et al., 2006).

  • The compound has applications in synthesis processes, like in the preparation of methyl 3-methoxypropionate, demonstrating high yield and purity in optimized conditions (Ji-bo, 2011).

  • It is identified as a byproduct or artifact in certain analytical procedures, such as gas chromatographic analysis of cinnamic acid (Warnaar, 1976).

  • Ethyl 3-methoxypropionate and its related compounds have been studied for their teratogenic potential in biochemical research (Rawlings et al., 1985).

  • In physical chemistry, it's used to study properties like density and viscosity in mixtures (Chen & Chang, 2005).

properties

IUPAC Name

ethyl 3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(7)4-5-8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUHLFUALMUWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073392
Record name Propanoic acid, 3-methoxy-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methoxypropionate

CAS RN

10606-42-5
Record name Ethyl 3-methoxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 3-methoxy-, ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-methoxy-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-methoxy-, ethyl ester
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Record name Ethyl 3-Methoxypropionate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JH Ackerman, V Akullian, C Moore… - Journal of Medicinal …, 1966 - ACS Publications
As part of our extensive program in the field of radiopaque, diagnostic agents we have prepared series of 3-and 4-iodophthal-ates, 5-iodoisophthalates, and iodoterephthalates (Table I)…
Number of citations: 5 pubs.acs.org
JC Touchstone, JR Grunwell, WH Elliott… - Journal of Medicinal …, 1966 - ACS Publications
… Reaction of the nitrile with ethanol and concentrated H2SO4 gave ethyl 3-methoxypropionate which was …
Number of citations: 3 pubs.acs.org
PF Roussi - 1980 - spiral.imperial.ac.uk
2.3 The candidate must indicate how far the thesis embodies the result of his own research or observation, and in what respects his investigations appear to him to advance the study of …
Number of citations: 2 spiral.imperial.ac.uk
H Kobayashi, K Asakawa… - 15th Annual BACUS …, 1995 - spiedigitallibrary.org
The laser writer (CORE, ALTA) has come to the front for advanced reticle fabrication, so that photomask blanks enhancement is much more to be desired for the application. We have …
Number of citations: 1 www.spiedigitallibrary.org

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